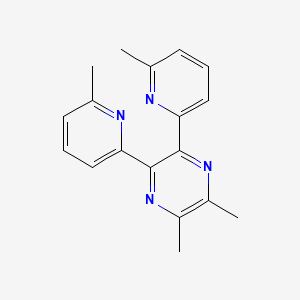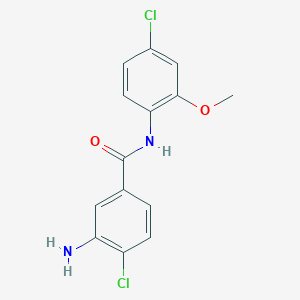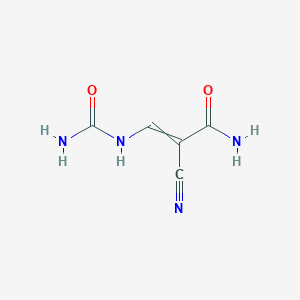![molecular formula C17H29BrNO3P B14403326 1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide CAS No. 89435-78-9](/img/structure/B14403326.png)
1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide is a chemical compound known for its unique structure and properties It is a quaternary ammonium salt with a piperidine ring, a benzyl group, and a diethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide typically involves the reaction of piperidine with benzyl bromide and diethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Piperidine+Benzyl Bromide+Diethyl Phosphite→1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can participate in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The diethoxyphosphoryl group may play a role in inhibiting certain enzymes, while the piperidine ring and benzyl group contribute to its overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-1-methyl-4-oxo-piperidinium bromide
- 4-Benzyl-1-(2-oxo-2-phenyl-ethyl)-pyridinium bromide
- 1-Benzyl-4-ethoxycarbonyl-pyridinium bromide
Uniqueness
1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethoxyphosphoryl group differentiates it from other similar compounds, potentially enhancing its reactivity and binding capabilities.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research is needed to fully explore its applications and mechanisms of action.
Properties
CAS No. |
89435-78-9 |
|---|---|
Molecular Formula |
C17H29BrNO3P |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
1-benzyl-1-(diethoxyphosphorylmethyl)piperidin-1-ium;bromide |
InChI |
InChI=1S/C17H29NO3P.BrH/c1-3-20-22(19,21-4-2)16-18(13-9-6-10-14-18)15-17-11-7-5-8-12-17;/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MNTBMVQJPVDHOZ-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(C[N+]1(CCCCC1)CC2=CC=CC=C2)OCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Octadecyloxy)methyl]pent-4-EN-1-OL](/img/structure/B14403253.png)





![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)



![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
![4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid](/img/structure/B14403331.png)
![Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone](/img/structure/B14403332.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)
